Cas no 1260016-95-2 (7-Bromo-5-fluoro-1-indanone)

7-Bromo-5-fluoro-1-indanone is a halogenated indanone derivative with significant utility in pharmaceutical and organic synthesis. Its bromo and fluoro substituents enhance reactivity, making it a valuable intermediate for constructing complex heterocyclic frameworks. The compound's well-defined structure and high purity ensure consistent performance in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the development of bioactive molecules. Its stability under standard laboratory conditions allows for straightforward handling and storage. Researchers favor this compound for its versatility in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. Its robust synthetic applicability underscores its importance in drug discovery and development.
7-Bromo-5-fluoro-1-indanone structure
7-Bromo-5-fluoro-1-indanone structure
Product Name:7-Bromo-5-fluoro-1-indanone
CAS No:1260016-95-2
MF:C9H6BrFO
MW:229.045745372772
MDL:MFCD16876114
CID:1030164
PubChem ID:66519744
Update Time:2025-08-05

7-Bromo-5-fluoro-1-indanone Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
    • 7-Bromo-5-fluoro-1-indanone
    • 7-bromo-5-fluoro-2,3-dihydroinden-1-one
    • Z-4582
    • CS-0064116
    • Z1269173473
    • AM9077
    • AC-25596
    • SCHEMBL16290371
    • QIXWPINRZMAUAE-UHFFFAOYSA-N
    • EN300-7389715
    • 1H-Inden-1-one, 7-bromo-5-fluoro-2,3-dihydro-
    • 1260016-95-2
    • A889877
    • MFCD16876114
    • SY020446
    • AKOS015935019
    • DS-4761
    • DB-369528
    • MDL: MFCD16876114
    • Inchi: 1S/C9H6BrFO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2H2
    • InChI Key: QIXWPINRZMAUAE-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC2=C1C(CC2)=O)F

Computed Properties

  • Exact Mass: 227.95900
  • Monoisotopic Mass: 227.95861g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Boiling Point: 315.6±42.0℃ at 760 mmHg
  • PSA: 17.07000
  • LogP: 2.71710

7-Bromo-5-fluoro-1-indanone Pricemore >>

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7-Bromo-5-fluoro-1-indanone Suppliers

Amadis Chemical Company Limited
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(CAS:1260016-95-2)7-Bromo-5-fluoro-1-indanone
Order Number:A889877
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:30
Price ($):747.0/210.0
Email:sales@amadischem.com

Additional information on 7-Bromo-5-fluoro-1-indanone

Comprehensive Overview of 7-Bromo-5-fluoro-1-indanone (CAS No. 1260016-95-2): Properties, Applications, and Industry Insights

7-Bromo-5-fluoro-1-indanone (CAS No. 1260016-95-2) is a halogenated indanone derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its bromine and fluorine substituents, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features, including the indanone core, make it a valuable building block for drug discovery programs targeting central nervous system (CNS) disorders, anti-inflammatory agents, and catalytic applications.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in 7-Bromo-5-fluoro-1-indanone. Researchers frequently search for "halogenated indanone synthesis" or "fluorinated building blocks for medicinal chemistry," reflecting its relevance in modern high-throughput screening platforms. The compound’s electron-withdrawing properties, imparted by the 5-fluoro and 7-bromo groups, enhance its reactivity in cross-coupling reactions, a topic widely discussed in organometallic chemistry forums.

From a technical perspective, CAS No. 1260016-95-2 exhibits a molecular weight of 243.05 g/mol and a purity typically exceeding 97% (HPLC). Its crystalline solid form and stability under inert conditions make it suitable for scale-up processes. Industry professionals often inquire about "safe handling of bromo-fluoro compounds" or "solubility of 7-Bromo-5-fluoro-1-indanone in polar solvents," underscoring its practical utility in GMP-compliant manufacturing.

The compound’s role in neuroprotective drug development is particularly noteworthy. Studies highlight its potential as a precursor for dopamine receptor modulators, aligning with growing demand for Parkinson’s disease therapeutics. Additionally, its fluorescence properties are explored in "probe design for bioimaging," a hot topic in precision medicine circles. Patent databases reveal increasing filings involving 1260016-95-2 for kinase inhibitor formulations.

Environmental considerations are also pivotal. 7-Bromo-5-fluoro-1-indanone is often discussed in the context of sustainable halogenation methods, with researchers seeking "eco-friendly bromination techniques." Its degradation profile and biocompatibility data are critical for FDA submissions, making it a frequent subject in regulatory chemistry seminars.

In summary, 7-Bromo-5-fluoro-1-indanone (CAS No. 1260016-95-2) bridges multiple scientific domains—from medicinal chemistry to materials science. Its adaptability to microwave-assisted synthesis and compatibility with flow chemistry systems position it as a future-proof intermediate. As structure-activity relationship (SAR) studies evolve, this compound will likely remain a keystone in heterocyclic chemistry.

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Amadis Chemical Company Limited
(CAS:1260016-95-2)7-Bromo-5-fluoro-1-indanone
A889877
Purity:99%/99%
Quantity:25g/5g
Price ($):747.0/210.0
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